molecular formula C48H80O40 B152034 6-O-alpha-D-Glucosyl-beta-cyclodextrin CAS No. 92517-02-7

6-O-alpha-D-Glucosyl-beta-cyclodextrin

Cat. No. B152034
CAS RN: 92517-02-7
M. Wt: 1297.1 g/mol
InChI Key: XXFANTYPKDIONG-WJMYNTJYSA-N
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Description

6-O-alpha-D-Glucosyl-beta-cyclodextrin is a chemical compound with the molecular formula C48H80O40 . It is also known as Glucosyl-β-Cyclodextrin .


Molecular Structure Analysis

The molecular structure of 6-O-alpha-D-Glucosyl-beta-cyclodextrin is represented by the formula C48H80O40 . The molecular weight of this compound is 1297.12 .


Physical And Chemical Properties Analysis

6-O-alpha-D-Glucosyl-beta-cyclodextrin appears as a solid white crystalline powder . It has a melting point of >238°C (dec.) . The compound has a density of 1.88 and a refractive index of 158 ° (C=1, H2O) .

Scientific Research Applications

Solubilizing Ability and Cellular Effects

6-O-α-(4-O-α-D-glucuronyl)-D-glucosyl-β-cyclodextrin (GUG-β-CyD) demonstrates noteworthy solubilizing abilities and cellular effects. Its interaction with drugs, studied through spectroscopic and solubility methods, highlights its potential as a safe solubilizing agent, especially for basic drugs. This is due to its greater affinity for basic drugs compared to other cyclodextrins, arising from the electrostatic interaction of its carboxylate anion with the positive charge of basic drugs. Additionally, GUG-β-CyD exhibits lower hemolytic activity on rabbit erythrocytes and negligible cytotoxicity on Caco-2 cells, enhancing its biocompatibility (Tavornvipas et al., 2002).

Biotechnological Applications

Cyclodextrins, such as 6-O-α-D-Glucosyl-β-cyclodextrin, find extensive applications in biotechnology, especially in pharmaceuticals and drug delivery systems. Their ability to form complexes with and solubilize water-insoluble compounds is particularly valuable. Cyclodextrins are used in food, flavors, cosmetics, packaging, textiles, and in biocatalysis. They also play a role in separation science due to their ability to discriminate between various molecular structures (Singh et al., 2002).

Enzymatic Production and Applications

The enzymatic production and unique properties of γ-cyclodextrin, a variant similar to 6-O-α-D-Glucosyl-β-cyclodextrin, underscore its broad industrial applications. With a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins, γ-cyclodextrin is particularly useful in the food and pharmaceutical industries. The development of more economical production processes for γ-cyclodextrin using improved enzymes and complexing agents has further expanded its applications (Li et al., 2007).

Nanoparticle Formation and Drug Delivery

Cyclodextrins are known to form a variety of supramolecular structures such as micelles, vesicles, and nanoparticles. These structures are used in drug delivery, particularly in the delivery of proteins, peptides, and genes. Chemically modified cyclodextrin derivatives, including those similar to 6-O-α-D-Glucosyl-β-cyclodextrin, enhance pharmacological activities and are key components in the design of novel delivery systems (Varan et al., 2017).

Molecular Imprinting and Peptide Recognition

6-O-α-D-glucosyl-β-cyclodextrin has been molecularly imprinted to dipeptides in water, demonstrating efficient and selective binding of the template under physiological conditions. This approach is applicable to various guests with functional residues, highlighting its potential in molecular recognition and selective binding applications (Asanuma et al., 1999).

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFANTYPKDIONG-WJMYNTJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Citations

For This Compound
6
Citations
JA Yáñez, CL Sayre, SE Martinez… - … : Methods of Analysis …, 2012 - Wiley Online Library
… Direct enantioseparation of catechin and epicatechin in tea drinks by 6-O-alpha-D-glucosyl-beta-cyclodextrin-modified micellar electrokinetic chromatography. Electrophoresis 25 (16): …
Number of citations: 7 onlinelibrary.wiley.com
JI Ottaviani, TY Momma, C Heiss, C Kwik-Uribe… - Free Radical Biology …, 2011 - Elsevier
Extensive epidemiological and clinical evidence associates diets high in flavanol-containing foods with cardiovascular health benefits in humans. Catechin and epicatechin, the most …
Number of citations: 195 www.sciencedirect.com
Z Bikádi, R Iványi, L Szente, I Ilisz… - Current drug discovery …, 2007 - ingentaconnect.com
Cyclodextrins are well known in supramolecular chemistry as host molecules capable of engulfing molecules in their hydrophobic cavity via noncovalent interactions. Although …
Number of citations: 24 www.ingentaconnect.com
H Schroeter, C Heiss, JPE Spencer, CL Keen… - Molecular aspects of …, 2010 - Elsevier
Data on the potential health benefits of dietary flavanols and procyanidins, especially in the context of cardiovascular health, are considerable and continue to accumulate. Significant …
Number of citations: 156 www.sciencedirect.com
AY Yashin, BV Nemzer, E Combet… - Journal of Food …, 2015 - eprints.gla.ac.uk
Despite the fact that mankind has been drinking tea for more than 5000 years, its chemical composition has been studied only in recent decades. These studies are primarily carried out …
Number of citations: 126 eprints.gla.ac.uk
Y Li, JT Gao, ZL Zhang, HW Liu… - Se pu= Chinese Journal of …, 2000 - europepmc.org
A capillary zone electrophoresis (CZE) method has been developed for the determination of four pharmacologically active catechins in grape seed. The components analyzed were (+)-…
Number of citations: 3 europepmc.org

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